![molecular formula C12H10N2O2 B1493284 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile CAS No. 2098112-02-6](/img/structure/B1493284.png)
5-(4-Ethoxyphenyl)oxazole-2-carbonitrile
Overview
Description
Scientific Research Applications
Synthesis of New Chemical Entities
5-(4-Ethoxyphenyl)oxazole-2-carbonitrile: serves as an intermediate in the synthesis of new chemical entities. Its oxazole ring is a versatile scaffold in medicinal chemistry, allowing for the creation of compounds with potential therapeutic benefits .
Biological Activity Profiling
Oxazole derivatives, including 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile , are studied for their wide spectrum of biological activities. Researchers synthesize various derivatives and screen them for antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Enantiomeric Excess Determination
In chiral synthesis, 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile can be used to determine enantiomeric excess, which is crucial for producing pharmaceuticals that require specific stereochemistry for efficacy .
Transthyretin Amyloid Fibril Inhibition
Some oxazole derivatives have been assessed for their ability to inhibit transthyretin (TTR) amyloid fibrils, which are implicated in amyloidosis. While not directly mentioned for 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile , similar compounds have shown promise in this application .
Development of Tyrosine Kinase Inhibitors
The oxazole ring is present in many tyrosine kinase inhibitors. As a result, 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile could be a precursor in the development of new inhibitors that can be used in cancer therapy .
COX-2 Inhibition for Anti-Inflammatory Drugs
Compounds containing the oxazole moiety, like 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile , are part of the structure of COX-2 inhibitors, which are important in the development of anti-inflammatory drugs .
Antidiabetic Drug Development
The oxazole ring is a component of several antidiabetic drugs. Therefore, 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile may be valuable in synthesizing new antidiabetic medications that can help manage blood sugar levels .
Platelet Aggregation Inhibition
Oxazole derivatives are also known to act as platelet aggregation inhibitors. This application is significant in preventing thrombosis, and 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile could contribute to the creation of such therapeutic agents .
properties
IUPAC Name |
5-(4-ethoxyphenyl)-1,3-oxazole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-15-10-5-3-9(4-6-10)11-8-14-12(7-13)16-11/h3-6,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJUPTIJUOCBLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN=C(O2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxyphenyl)oxazole-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.